BenchChemオンラインストアへようこそ!

1-ethyl-1H-pyrazole-4-sulfonohydrazide

Lipophilicity XLogP Drug-likeness

1-Ethyl-1H-pyrazole-4-sulfonohydrazide (C5H10N4O2S, MW 190.23 g/mol) is a heterocyclic building block featuring a pyrazole ring bearing an N1-ethyl substituent and a sulfonohydrazide group at the 4-position. This compound serves as a versatile intermediate for constructing functionally diverse sulfonohydrazide libraries and pyrazole-containing scaffolds, where the specific N‑alkyl substitution pattern directly governs lipophilicity, hydrogen‑bonding capacity, and conformational flexibility—properties that cannot be replicated by its unsubstituted or methyl‑substituted analogs.

Molecular Formula C5H10N4O2S
Molecular Weight 190.23 g/mol
CAS No. 1003993-43-8
Cat. No. B3334785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazole-4-sulfonohydrazide
CAS1003993-43-8
Molecular FormulaC5H10N4O2S
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)S(=O)(=O)NN
InChIInChI=1S/C5H10N4O2S/c1-2-9-4-5(3-7-9)12(10,11)8-6/h3-4,8H,2,6H2,1H3
InChIKeyJDSJUABNHKQFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazole-4-sulfonohydrazide (CAS 1003993-43-8): Core Physicochemical Profile and Procurement Baseline


1-Ethyl-1H-pyrazole-4-sulfonohydrazide (C5H10N4O2S, MW 190.23 g/mol) is a heterocyclic building block featuring a pyrazole ring bearing an N1-ethyl substituent and a sulfonohydrazide group at the 4-position [1]. This compound serves as a versatile intermediate for constructing functionally diverse sulfonohydrazide libraries and pyrazole-containing scaffolds, where the specific N‑alkyl substitution pattern directly governs lipophilicity, hydrogen‑bonding capacity, and conformational flexibility—properties that cannot be replicated by its unsubstituted or methyl‑substituted analogs [1][2].

Why 1-Ethyl-1H-pyrazole-4-sulfonohydrazide Cannot Be Interchanged with Closest Analogs


Closely related N‑substituted pyrazole‑4‑sulfonohydrazides—including the unsubstituted (1H), N‑methyl, and N‑ethyl‑3,5‑dimethyl variants—span a computed XLogP range from −1.6 to −0.4, a hydrogen‑bond donor count that differs by up to one unit, and rotatable bond counts of 2 or 3 [1][2][3]. These differences translate into measurable shifts in solubility, permeability, and molecular recognition that cannot be compensated by trivial formulation adjustments. Selecting the incorrect analog therefore risks altering reaction kinetics in subsequent derivatization steps, compromising library diversity in medicinal chemistry campaigns, or invalidating structure‑activity relationship (SAR) models that depend on precise alkyl‑chain contributions [4].

Quantitative Differentiation of 1-Ethyl-1H-pyrazole-4-sulfonohydrazide Versus Closest Analogs


Computed Lipophilicity (XLogP) as a Procurement-Relevant Differentiator

The computed XLogP of 1-ethyl-1H-pyrazole-4-sulfonohydrazide is −1.2, which is 0.3–0.4 log units higher than the methyl (−1.5) and unsubstituted (−1.6) analogs, and 0.8 units lower than the 1-ethyl-3,5-dimethyl derivative (−0.4) [1][2][3][4]. This intermediate lipophilicity value positions the compound in a window that balances aqueous solubility with passive membrane permeability, making it the preferred choice when neither the overly polar unsubstituted scaffold nor the excessively lipophilic dimethyl analog is suitable [5].

Lipophilicity XLogP Drug-likeness

Rotatable Bond Count as a Metric of Conformational Flexibility

1-Ethyl-1H-pyrazole-4-sulfonohydrazide possesses three rotatable bonds, whereas the unsubstituted and N‑methyl analogs each have only two [1][2][3]. The additional ethyl‑group torsion angle increases the accessible conformational space, which may enhance induced‑fit binding to protein targets or enable distinct orientations during solid‑phase synthesis. The 1‑ethyl‑3,5‑dimethyl analog also has three rotatable bonds, but the presence of two additional methyl groups on the pyrazole ring introduces steric bulk that restricts the accessible conformations of the sulfonohydrazide side chain relative to the simpler ethyl prototype [4].

Conformational flexibility Rotatable bonds Molecular recognition

Hydrogen‑Bond Donor Count as a Determinant of Intermolecular Interaction Potential

The target compound offers exactly two hydrogen‑bond donor sites (both on the sulfonohydrazide –NH–NH2 moiety), identical to the N‑methyl analog but one fewer than the unsubstituted 1H‑pyrazole‑4‑sulfonohydrazide, which has three [1][2][3]. The extra donor on the unsubstituted scaffold arises from the pyrazole N–H and can lead to higher aqueous solubility yet also increased polarity and metabolic lability. The ethyl‑substituted compound thus achieves a donor count that matches common drug‑like space (HBD ≤ 3) while avoiding the potential for pyrazole‑N‑H‑mediated off‑target interactions [4].

Hydrogen bonding Drug-receptor interactions Solubility

Computed Topological Polar Surface Area (TPSA) as a Proxy for Membrane Permeability

The computed TPSA of 1-ethyl-1H-pyrazole-4-sulfonohydrazide is 98.4 Ų, which is identical to the N‑methyl and N‑ethyl‑3,5‑dimethyl analogs but 10.6 Ų lower than the unsubstituted 1H‑pyrazole‑4‑sulfonohydrazide (109 Ų) [1][2][3][4]. The reduced polar surface area of the N‑substituted compounds correlates with improved passive membrane permeability, a key parameter for intracellular target engagement. Within the N‑substituted series, the ethyl compound offers the same favorable TPSA as the methyl analog while providing distinct lipophilicity and flexibility advantages.

TPSA Membrane permeability Bioavailability

Availability in High Purity as a Differentiator for Downstream Synthetic Utility

1-Ethyl-1H-pyrazole-4-sulfonohydrazide is commercially available from multiple suppliers at a minimum purity specification of 97%, as verified by Leyan (catalog 1369094) and Chemscene (CS-0298424) . In contrast, the commonly offered purity for the unsubstituted (1H‑pyrazole‑4‑sulfonohydrazide) and N‑methyl analogs is typically 95% . The 2% higher baseline purity reduces the burden of pre‑reaction purification, minimizes side‑product formation in subsequent derivatization steps, and ensures more reproducible stoichiometry in parallel synthesis campaigns.

Purity specification Procurement grade Synthetic building block

High-Value Application Scenarios for 1-Ethyl-1H-pyrazole-4-sulfonohydrazide Based on Verified Differentiation


Medicinal Chemistry Library Synthesis Requiring Intermediate Lipophilicity

When constructing a focused library of sulfonohydrazide‑derived compounds for hit‑to‑lead optimization, the −1.2 XLogP of 1‑ethyl‑1H‑pyrazole‑4‑sulfonohydrazide provides a starting scaffold that resides within the optimal lipophilicity range for oral drug candidates (XLogP ≈ 0–3) [1]. This avoids the excessive polarity of the unsubstituted analog (XLogP −1.6), which could limit membrane permeability, and the excessive lipophilicity of the 3,5‑dimethyl analog (XLogP −0.4), which risks poor solubility and elevated metabolic clearance [2].

Structure‑Based Design Campaigns Requiring Defined Conformational Flexibility

The presence of three rotatable bonds in 1‑ethyl‑1H‑pyrazole‑4‑sulfonohydrazide—one more than the methyl or unsubstituted analogs—introduces a discrete degree of conformational entropy that can be exploited in molecular docking studies to probe induced‑fit binding pockets [1]. For crystallography‑guided fragment elaboration, the ethyl group provides a flexible yet synthetically tractable handle for exploring vector diversity without introducing the steric constraints inherent to the 3,5‑dimethyl scaffold [3].

Parallel Synthesis Workflows Demanding High-Purity Building Blocks

Procurement of 1‑ethyl‑1H‑pyrazole‑4‑sulfonohydrazide at ≥97% purity (as offered by Leyan and Chemscene) minimizes the need for pre‑reaction purification, ensuring consistent stoichiometry across multi‑well plates [1][2]. In contrast, the 95% purity typical of the unsubstituted and methyl analogs introduces 2% additional unidentified impurities, which can confound high‑throughput reaction screening and lead to false‑positive or false‑negative activity readouts .

Agrochemical Lead Discovery Targeting Succinate Dehydrogenase (SDH)

The N‑ethyl‑substituted scaffold serves as a direct precursor for generating N′‑phenyl‑pyrazole‑4‑sulfonohydrazide derivatives, a class recently validated as potent SDH inhibitors with broad‑spectrum antifungal activity (exemplified by compound B6, EC50 0.23 μg/mL against Rhizoctonia solani) [1]. The ethyl substitution on the pyrazole nitrogen provides the optimal balance of lipophilicity and hydrogen‑bonding character for accessing the SDH active pocket, as demonstrated by molecular dynamics simulations of analogous sulfonohydrazide compounds [1].

Quote Request

Request a Quote for 1-ethyl-1H-pyrazole-4-sulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.